Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13760681
InChI: InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1
SMILES: CCOC(=O)C1CC1C2=CC(=CC=C2)Br
Molecular Formula: C12H13BrO2
Molecular Weight: 269.13 g/mol

Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate

CAS No.:

Cat. No.: VC13760681

Molecular Formula: C12H13BrO2

Molecular Weight: 269.13 g/mol

* For research use only. Not for human or veterinary use.

Rel-ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate -

Specification

Molecular Formula C12H13BrO2
Molecular Weight 269.13 g/mol
IUPAC Name ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1
Standard InChI Key FICVJKZHLQIKGN-WDEREUQCSA-N
Isomeric SMILES CCOC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)Br
SMILES CCOC(=O)C1CC1C2=CC(=CC=C2)Br
Canonical SMILES CCOC(=O)C1CC1C2=CC(=CC=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate, reflects its stereospecific configuration. Key structural features include:

  • A cyclopropane ring with vicinal substituents at the 1R and 2R positions.

  • A 3-bromophenyl group providing electrophilic reactivity for cross-coupling reactions.

  • An ethyl ester functional group enabling hydrolysis to carboxylic acids or transesterification .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₃BrO₂
Molecular Weight269.13 g/mol
InChI CodeInChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1
SMILESCCOC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)Br
XLogP33.2 (estimated)

The cyclopropane ring’s strain energy (~27 kcal/mol) and the bromine atom’s polarizability contribute to unique reactivity patterns, including ring-opening nucleophilic substitutions and electrophilic additions .

Synthesis and Reaction Pathways

Cyclopropanation Strategies

The compound is synthesized via rhodium-catalyzed cyclopropanation, a method optimized for stereochemical control. Key steps involve:

  • Diazo Compound Preparation: Ethyl diazoacetate derivatives react with alkenes under Rh₂(S-p-Ph-TPCP)₄ catalysis to form cyclopropanes with >99% diastereomeric ratio (d.r.) .

  • Stereoselective Control: Chiral dirhodium catalysts enforce the (1R,2R) configuration by coordinating to the diazo carbonyl group, as demonstrated in asymmetric syntheses of related bromophenyl cyclopropanes .

Table 2: Representative Synthesis Conditions

ParameterValue
CatalystRh₂(S-p-Ph-TPCP)₄ (1 mol%)
SolventDichloromethane
Temperature25°C
Reaction Time2 hours
Yield72–85%

Reactivity Profile

The compound undergoes three primary reaction types:

  • Ester Hydrolysis: Under basic conditions (e.g., NaOH/EtOH), the ethyl ester converts to a carboxylic acid, enabling further functionalization.

  • Bromine Displacement: The 3-bromophenyl group participates in Suzuki-Miyaura cross-couplings with aryl boronic acids, forming biaryl systems .

  • Cyclopropane Ring-Opening: Electrophiles (e.g., H⁺, Br₂) attack the strained ring, yielding open-chain products. For example, protonation generates a tertiary carbocation intermediate that rearranges to stable allylic cations .

Applications in Medicinal Chemistry

Pharmacophore Development

The (1R,2R) stereochemistry and bromine atom make this compound a versatile intermediate for drug candidates:

  • Proteolysis-Targeting Chimeras (PROTACs): Derivatives have been incorporated into cereblon-binding moieties, enhancing protein degradation efficiency .

  • Kinase Inhibitors: The 3-bromophenyl group mimics ATP-binding motifs in kinase active sites, as seen in preclinical studies targeting BRAF V600E mutants .

Case Study: Immunomodulatory Drug Synthesis

A 2024 study detailed the synthesis of 2,2,2-trichloroethyl (1R,2S)-1-(4-bromophenyl)cyclopropane-1-carboxylate derivatives as intermediates for immunomodulatory imide drugs (IMiDs). These compounds exhibited nanomolar IC₅₀ values in NF-κB inhibition assays, underscoring the pharmacophoric value of the cyclopropane scaffold .

PrecautionImplementation
Personal Protective Equipment (PPE)Nitrile gloves, safety goggles, lab coat
VentilationFume hood with ≥100 fpm airflow
StorageAirtight container at 2–8°C

Spill management requires neutralization with inert absorbents (e.g., vermiculite) followed by disposal as halogenated waste.

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